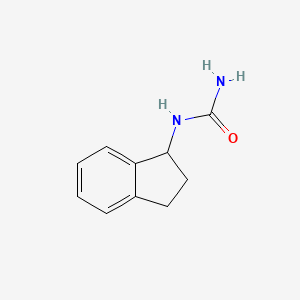
N-(2,3-Dihydro-1H-inden-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dihydro-1H-inden-1-yl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,3-Dihydro-1H-inden-1-yl)urea can be synthesized through the reaction of 2,3-dihydro-1H-inden-1-amine with isocyanates. One common method involves using N,N-Diisopropylethylamine (Hunig’s base) as a catalyst in tetrahydrofuran (THF) under reflux conditions . The reaction typically proceeds as follows:
Starting Materials: 2,3-dihydro-1H-inden-1-amine and an aryl isocyanate.
Catalyst: N,N-Diisopropylethylamine (Hunig’s base).
Solvent: Tetrahydrofuran (THF).
Reaction Conditions: Reflux.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1H-inden-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Medicine: Its derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: N-(2,3-Dihydro-1H-inden-1-yl)urea can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(2,3-Dihydro-1H-inden-1-yl)urea exerts its effects involves its interaction with molecular targets such as enzymes. For instance, its derivatives have been shown to inhibit the activity of protein tyrosine kinase (2HCK) by forming strong hydrogen bonds with the ARG 160 residue of the enzyme . This interaction disrupts the enzyme’s function, leading to its inhibition.
Comparison with Similar Compounds
N-(2,3-Dihydro-1H-inden-1-yl)urea can be compared with other urea derivatives and indane-based compounds:
Similar Compounds: 1-(2,3-Dihydro-1H-indan-1-yl)-3-aryl urea/thiourea derivatives.
Uniqueness: The presence of the indane moiety in this compound imparts unique structural and electronic properties, making it distinct from other urea derivatives. Its ability to form strong hydrogen bonds with specific enzyme residues enhances its potential as an enzyme inhibitor.
Properties
CAS No. |
6520-67-8 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2,3-dihydro-1H-inden-1-ylurea |
InChI |
InChI=1S/C10H12N2O/c11-10(13)12-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H3,11,12,13) |
InChI Key |
WAQCADIPNPIBPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















